molecular formula C12H17N3O B3162542 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol CAS No. 879038-11-6

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Cat. No.: B3162542
CAS No.: 879038-11-6
M. Wt: 219.28 g/mol
InChI Key: RNQNXMRDJIUSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol is a chemical compound with a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using ethyl halides to introduce the ethyl group at the nitrogen position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol: Similar structure but with a methanol group instead of propan-1-ol.

    5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol: Similar structure but with an ethanol group instead of propan-1-ol.

Uniqueness

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol is unique due to its specific side chain, which can influence its chemical reactivity and biological activity. The propan-1-ol group may provide different solubility, stability, and interaction properties compared to similar compounds with shorter side chains.

Properties

IUPAC Name

3-(5-amino-1-ethylbenzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16/h5-6,8,16H,2-4,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQNXMRDJIUSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
Reactant of Route 4
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
Reactant of Route 6
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.